2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is a quinoline derivative known for its diverse biological activities.
Mechanism of Action
Target of Action
Quinoline-based compounds have been shown to possess a wide spectrum of biological activities . They are known to interact with various cellular targets, including topoisomerase II, a critical enzyme involved in DNA replication and transcription .
Mode of Action
It’s worth noting that quinoline-based compounds can interfere with dna replication and transcription processes in bacterial cell lines by inhibiting the activity of topoisomerase ii . This inhibition prevents the detachment of topoisomerase II from DNA, eventually leading to bacterial cell death .
Biochemical Pathways
Quinoline-based compounds have been associated with the induction of cell cycle arrest, specifically at the g2/m phase . This suggests that these compounds may affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation.
Result of Action
Quinoline-based compounds, such as 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide, have shown promising anti-cancer activity against human breast cancer cell lines . They have been found to inhibit cell proliferation through the induction of cell cycle arrest . This leads to a decrease in the growth of cancer cells, demonstrating the compound’s potential as a future therapeutic agent for cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours . The progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds share a similar quinoline core structure and have shown significant antiproliferative action against cancer cells.
Phenoxy acetamide derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide stands out due to its specific methoxyphenyl substitution, which enhances its lipophilicity and biological activity. This unique structural feature contributes to its potent anticancer and antimicrobial effects .
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDASKHZUZDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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